molecular formula C9H9N3O3S B11525828 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-hydroxybenzoic acid

3-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-hydroxybenzoic acid

Cat. No.: B11525828
M. Wt: 239.25 g/mol
InChI Key: NFUMJPZOQVNXEI-NYYWCZLTSA-N
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Description

3-[(E)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-2-HYDROXYBENZOIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydroxybenzoic acid core with a carbamothioylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-2-HYDROXYBENZOIC ACID typically involves the reaction of semicarbazide with ethanol under reflux conditions in the presence of a catalytic amount of acetic acid. The reaction mixture is then cooled, and the resulting solid product is filtered off and washed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-2-HYDROXYBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

3-[(E)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-2-HYDROXYBENZOIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic research.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(E)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-2-HYDROXYBENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-[(CARBAMOTHIOYLAMINO)IMINO]METHYL]-2-HYDROXYBENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research and industrial applications.

Properties

Molecular Formula

C9H9N3O3S

Molecular Weight

239.25 g/mol

IUPAC Name

3-[(E)-(carbamothioylhydrazinylidene)methyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C9H9N3O3S/c10-9(16)12-11-4-5-2-1-3-6(7(5)13)8(14)15/h1-4,13H,(H,14,15)(H3,10,12,16)/b11-4+

InChI Key

NFUMJPZOQVNXEI-NYYWCZLTSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)C(=O)O)O)/C=N/NC(=S)N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)O)C=NNC(=S)N

Origin of Product

United States

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